1-(4-Bromo-2-chlorobenzyl)pyrrolidine

Description

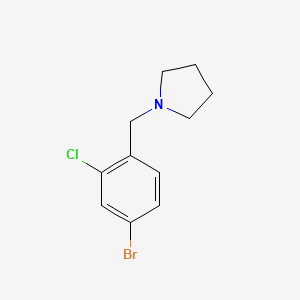

1-(4-Bromo-2-chlorobenzyl)pyrrolidine is a pyrrolidine derivative featuring a benzyl group substituted with bromine (4-position) and chlorine (2-position) on the aromatic ring. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common pharmacophore in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability .

Properties

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIJHZLSHWWWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250567 | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935841-15-9 | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935841-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 4-Bromo-2-chlorobenzyl Chloride with Pyrrolidine

- The most common synthetic route involves the reaction of 4-bromo-2-chlorobenzyl chloride with pyrrolidine.

- The reaction proceeds via nucleophilic substitution (S_N2 mechanism), where the pyrrolidine nitrogen attacks the benzylic carbon bearing the chloride leaving group.

- A base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid generated and to facilitate the reaction.

- The reaction is typically performed in an organic solvent such as dichloromethane or toluene.

- Reflux conditions or mild heating are applied to ensure complete conversion.

| Step | Description |

|---|---|

| 1 | Dissolve 4-bromo-2-chlorobenzyl chloride in dichloromethane or toluene. |

| 2 | Add pyrrolidine and a base (NaOH or K2CO3) to the solution. |

| 3 | Stir the reaction mixture at reflux or room temperature until completion (monitored by TLC). |

| 4 | After completion, the mixture is washed and purified by recrystallization or chromatography. |

- Yields are generally high, often exceeding 90% under optimized conditions.

- Purification is achieved by flash chromatography on silica gel or recrystallization from appropriate solvents.

- The product is often isolated as a hydrochloride salt to enhance stability and handling.

| Parameter | Typical Value |

|---|---|

| Solvent | Dichloromethane, toluene |

| Base | Sodium hydroxide, potassium carbonate |

| Temperature | Room temperature to reflux (~40–80°C) |

| Reaction time | Several hours (2–12 h) |

| Yield | 85–95% |

| Purification | Flash chromatography or recrystallization |

This method is well documented in synthetic organic chemistry literature and industrial practice, ensuring scalability and reproducibility.

Alternative Synthetic Routes and Related Preparations

While the direct nucleophilic substitution of benzyl chloride derivatives is the predominant method, related literature indicates other preparative approaches involving pyrrolidine derivatives and benzyl halides or benzoyl chlorides in the presence of bases and catalysts.

- For example, the preparation of related pyrrolidine derivatives involves the reaction of 4-bromobenzoyl chloride with pyrrolidine in dichloromethane with triethylamine as base, yielding amides or ketones after purification.

- Such methods provide insight into the reactivity of pyrrolidine with substituted benzyl or benzoyl halides, which can be adapted for the synthesis of 1-(4-Bromo-2-chlorobenzyl)pyrrolidine by modifying the substituents and reaction conditions.

Industrial Production Considerations

- Industrial synthesis follows the same fundamental nucleophilic substitution mechanism but uses industrial-grade reagents and solvents.

- Reaction conditions are optimized for maximum yield, purity, and cost-efficiency.

- Large-scale purification techniques such as recrystallization and chromatographic methods are employed.

- Process parameters such as solvent choice, base concentration, temperature, and reaction time are carefully controlled to minimize by-products and environmental impact.

Chemical Reaction Analysis

- Nucleophilic substitution (S_N2) at benzylic carbon.

| Reagent/Condition | Role |

|---|---|

| 4-Bromo-2-chlorobenzyl chloride | Electrophilic substrate |

| Pyrrolidine | Nucleophile |

| Sodium hydroxide or potassium carbonate | Base to neutralize acid and promote reaction |

| Dichloromethane or toluene | Solvent |

| Reflux or room temperature | Reaction condition |

- Formation of this compound.

- By-products mainly include hydrochloric acid, neutralized by the base.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Bromo-2-chlorobenzyl chloride, pyrrolidine, NaOH/K2CO3 | Dichloromethane, toluene | Reflux or RT, several hours | 85–95 | Most common, high yield, scalable |

| Acyl chloride reaction (related) | 4-Bromobenzoyl chloride, pyrrolidine, triethylamine | Dichloromethane | RT | ~90 | Produces amides/ketones, related chemistry |

Research Findings and Notes

- The reaction is highly efficient due to the benzylic position's susceptibility to nucleophilic attack.

- The presence of electron-withdrawing halogens (bromo and chloro) influences the reactivity and selectivity.

- Purification techniques are critical to isolate the product with high purity, especially for pharmaceutical or research applications.

- The compound’s synthesis has been optimized to minimize side reactions such as elimination or over-alkylation.

- The hydrochloride salt form is often preferred for stability and handling in research contexts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorobenzyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other nucleophiles in organic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-2-chlorobenzyl)pyrrolidine has been utilized in various research contexts, including:

Chemical Synthesis

This compound acts as an intermediate in synthesizing more complex organic molecules. It can participate in nucleophilic substitution reactions, oxidation, and coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds with other aromatic compounds.

Biological Studies

The compound is valuable in biological research due to its ability to interact with various biological targets:

- Receptor Binding : Investigated for its potential to bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Explored for its role in inhibiting enzymes critical for metabolic processes.

Medicinal Chemistry

Research has focused on its potential therapeutic properties:

- Anticancer Activity : Similar pyrrolidine derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also have anticancer properties.

- Antimicrobial Properties : Related compounds exhibit activity against Gram-positive bacteria, indicating potential applications in treating infections.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

Anticancer Studies

Research has indicated that pyrrolidine derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). The presence of specific substituents has been linked to enhanced anticancer activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 10 | Anticancer |

| Compound B | 20 | Anticancer |

| This compound | TBD | TBD |

Antimicrobial Activity

Studies on similar pyrrolidine structures suggest that they may possess antimicrobial properties. While specific data on this compound is limited, preliminary findings indicate potential effectiveness against certain bacterial strains.

Summary of Findings

The applications of this compound are diverse, spanning chemical synthesis, biological studies, and medicinal chemistry. Its unique structural features contribute to its reactivity and potential therapeutic benefits. Ongoing research is essential to fully elucidate its mechanisms of action and expand its applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 1-(4-Bromo-2-chlorobenzyl)pyrrolidine with structurally related compounds:

Key Observations:

- Substituent Position and Electronic Effects: The 4-bromo-2-chloro substitution in the benzyl group creates a distinct electronic environment compared to fluorinated (e.g., ) or nitrile-containing analogs (e.g., ). Fluorine’s electronegativity enhances metabolic stability, while cyano groups increase polarity .

- Ring Systems : Fused heterocycles like pyrrolopyridine (e.g., ) exhibit planar structures conducive to π-π stacking in biological targets, unlike the flexible benzyl-pyrrolidine scaffold.

Physicochemical Properties

- LogP and Solubility : The XLogP3 value of 2.7 for 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine indicates moderate lipophilicity, comparable to the target compound. Bromine and chlorine substituents likely increase hydrophobicity relative to fluorine-containing analogs.

Research Findings and Implications

- Crystallographic Data : Halogenated pyrimidines (e.g., ) exhibit planar geometries and hydrogen-bonded networks, which could guide the design of this compound derivatives for solid-state applications.

- Structure-Activity Relationships (SAR) : The position of halogens (e.g., 4-bromo vs. 2-fluoro in ) significantly impacts electronic properties and bioactivity.

Biological Activity

1-(4-Bromo-2-chlorobenzyl)pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula: C₁₁H₁₃BrClN

- Molecular Weight: 311.05 g/mol

- IUPAC Name: 1-[(4-bromo-2-chlorophenyl)methyl]pyrrolidine; hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is performed in an organic solvent like dichloromethane at room temperature, followed by purification steps to obtain the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been explored for its potential as a histamine H3 receptor antagonist, which could have implications for treating neurological disorders and enhancing cognitive functions .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related pyrrolidine derivatives, indicating that modifications in their structure can significantly affect their efficacy against cancer cell lines. For instance, compounds similar to this compound have shown promising results against A549 lung adenocarcinoma cells, with varying degrees of cytotoxicity observed .

Case Study: Anticancer Efficacy

In a comparative study involving various pyrrolidine derivatives:

- Compound A (similar structure) reduced A549 cell viability by 66%.

- Control (Cisplatin) showed a significant reduction in viability, serving as a benchmark for evaluating new compounds.

The results suggest that structural modifications can enhance or diminish anticancer efficacy, emphasizing the need for further research into the specific effects of substituents on the pyrrolidine ring .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. While some derivatives demonstrated activity against multidrug-resistant strains of Staphylococcus aureus, others showed limited effectiveness against Gram-negative pathogens .

Table: Antimicrobial Activity Overview

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 µg/mL |

| Compound B | Escherichia coli | >64 µg/mL |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 µg/mL |

These findings highlight the potential for developing new antimicrobial agents based on the structural framework of pyrrolidine derivatives .

Q & A

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Methodology :

- Kinase Profiling : Use ATP-binding assays (e.g., ADP-Glo™) across a panel of kinases (e.g., JAK2, EGFR).

- Cellular Assays : Measure phospho-target inhibition via Western blot in cancer cell lines (e.g., HeLa, MCF-7).

- Mutagenesis Studies : Engineer kinase mutants (e.g., T790M EGFR) to probe binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.